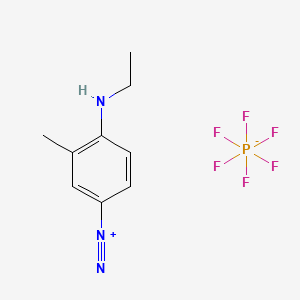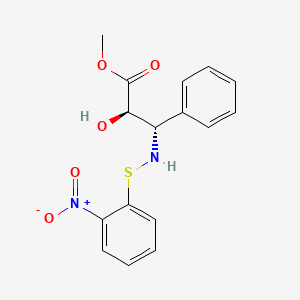
Lead(II)tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(II) tartrate is an inorganic compound with the chemical formula Pb(C₄H₄O₆). It is a salt formed from lead(II) ions and tartrate ions. This compound is known for its unique crystalline structure and is often used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Lead(II) tartrate can be synthesized by reacting lead(II) acetate with tartaric acid. The reaction typically occurs in an aqueous medium, where lead(II) acetate is dissolved in water and tartaric acid is added to the solution. The resulting lead(II) tartrate precipitates out of the solution and can be collected by filtration .
Industrial Production Methods: In industrial settings, lead(II) tartrate is often produced by mixing lead(II) nitrate with sodium tartrate in an aqueous solution. The lead(II) tartrate precipitates out and is then filtered, washed, and dried to obtain the final product .
化学反応の分析
Types of Reactions: Lead(II) tartrate undergoes various chemical reactions, including:
Oxidation: Lead(II) tartrate can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to elemental lead under certain conditions.
Substitution: Lead(II) tartrate can participate in substitution reactions where the tartrate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or carbon monoxide.
Substitution: Reagents like sodium chloride or potassium iodide in aqueous solutions.
Major Products:
Oxidation: Lead(IV) oxide.
Reduction: Elemental lead.
Substitution: Lead(II) chloride or lead(II) iodide.
科学的研究の応用
Lead(II) tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the production of certain types of glass and ceramics
作用機序
The mechanism of action of lead(II) tartrate involves its interaction with various biological molecules. Lead(II) ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity and disrupt cellular processes. The tartrate ion can also chelate metal ions, affecting their availability and reactivity .
類似化合物との比較
Lead(II) acetate: Another lead(II) salt with acetate ions.
Lead(II) nitrate: A lead(II) salt with nitrate ions.
Lead(II) chloride: A lead(II) salt with chloride ions.
Comparison:
Lead(II) tartrate vs. Lead(II) acetate: Lead(II) tartrate has a more complex crystalline structure and different solubility properties compared to lead(II) acetate.
Lead(II) tartrate vs. Lead(II) nitrate: Lead(II) tartrate is less soluble in water than lead(II) nitrate, making it more suitable for certain applications.
Lead(II) tartrate vs. Lead(II) chloride: Lead(II) tartrate has different reactivity and stability compared to lead(II) chloride, which can influence its use in various chemical processes.
特性
分子式 |
C4H4O6Pb |
|---|---|
分子量 |
355 g/mol |
IUPAC名 |
5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione |
InChI |
InChI=1S/C4H6O6.Pb/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChIキー |
AYPZCTCULRIASE-UHFFFAOYSA-L |
正規SMILES |
C1(C(C(=O)O[Pb]OC1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)

![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)








